molecular formula C14H19NO2 B1463536 1-(3,5-Dimethylbenzoyl)piperidin-3-ol CAS No. 1090523-55-9

1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Cat. No. B1463536
M. Wt: 233.31 g/mol
InChI Key: UXUPXNGTBBTXRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and related compounds has been extensively studied. For instance, compounds like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized by converting various organic acids into esters, hydrazides, and thiols. The synthesis involved the use of N,N-dimethylformamide (DMF) and sodium hydride (Khalid et al., 2016).

  • Molecular Structure Investigations : Studies involving molecular structure investigations, such as X-ray crystallography combined with Hirshfeld and DFT calculations, have been conducted on compounds incorporating pyrazole/piperidine/aniline moieties. These investigations provide insights into intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Chemical Properties and Reactions

  • Sulphur-Transfer Reactions : Piperidine derivatives have been used as sulfur-transfer reagents in reactions with diamines. These reactions lead to the preparation of sulfur-nitrogen heterocycles, which are significant in chemical synthesis (Bryce, 1984).

  • Crystal and Molecular Structure Studies : The crystal and molecular structures of derivatives of piperidine have been characterized by spectroscopic techniques and X-ray diffraction studies. These studies reveal details like the conformation of the piperidine ring and the geometry around specific atoms, contributing to understanding the compound's chemical behavior (Naveen et al., 2015).

Applications in Drug Synthesis and Medicinal Chemistry

  • Synthesis of Analogs of Existing Drugs : Piperidine derivatives have been synthesized as analogs of existing drugs. For example, new analogs of diphenylpyraline were prepared by converting dihydropyridine-thiones to isomeric piperidin-4-ols and subsequently methylating them. These compounds were examined for antimycobacterial activity, showcasing their potential in medicinal chemistry (Weis et al., 2003).

  • Pharmacokinetic Characterization and Effect on Diseases : Studies include pharmacokinetic characterization and the assessment of effects on specific diseases like breast tumor metastasis. For instance, compounds like N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide were synthesized and tested for their inhibitory effects on cell invasion, migration, and adhesion, as well as their impact on angiogenesis and tumor volumes in animal models (Wang et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, 3-Hydroxypiperidine, indicates that it causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

“1-(3,5-Dimethylbenzoyl)piperidin-3-ol” can be applied in various scientific research fields, including drug discovery and organic synthesis. It is a reliable reference material that meets strict industry standards , which suggests its potential for future research and development.

properties

IUPAC Name

(3,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-6-11(2)8-12(7-10)14(17)15-5-3-4-13(16)9-15/h6-8,13,16H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUPXNGTBBTXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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